molecular formula C8H6Cl3NO B1514432 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one CAS No. 62871-48-1

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one

Cat. No.: B1514432
CAS No.: 62871-48-1
M. Wt: 238.5 g/mol
InChI Key: FHWQPXIDUJZFQJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one is a chlorinated aromatic ketone characterized by a 4-amino-3,5-dichlorophenyl group and a 2-chloroethanone moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of β-adrenergic agonists like clenbuterol . Its structural features—two chlorine atoms at the 3,5-positions, an amino group at the 4-position, and a reactive ketone group—confer distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWQPXIDUJZFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80796515
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80796515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62871-48-1
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80796515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the chlorination of 4-amino-3,5-dichlorophenylacetone under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as 4-amino-3,5-dichloroacetophenone and 2-chloro-4-aminoacetophenone. While these compounds share structural similarities, 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one is unique in its specific arrangement of functional groups, which contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Reactivity Profile Biological Activity
1-(4-Amino-3,5-dichlorophenyl)-2-chloroethanone 3,5-Cl, 4-NH₂, 2-Cl-C=O High electrophilicity β-Adrenergic agonist intermediate
1-(4-Amino-3,5-dimethylphenyl)ethanone 3,5-CH₃, 4-NH₂ Moderate nucleophilic substitution Antimicrobial (weaker than Cl)
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl)ethanone 3,5-Cl, tert-butyl-NH-C=O Steric hindrance reduces reactivity Pharmaceutical impurity
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone Thienyl, 4-Cl Enhanced conjugation Tyrosine kinase inhibition

Table 2: Pharmacokinetic Properties (Hypothetical)

Compound Name LogP Water Solubility (mg/mL) Plasma Protein Binding (%)
1-(4-Amino-3,5-dichlorophenyl)-2-chloroethanone 2.8 0.15 85
1-(4-Amino-3,5-dimethylphenyl)ethanone 2.1 0.45 70
1-(2,4-Dichloro-5-fluorophenyl)ethanone 3.2 0.08 90

Biological Activity

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one, also known as 4-amino-3,5-dichloroacetophenone, is a chemical compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including the antitussive and antiasthmatic drug clenbuterol. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C8H7Cl2N O
  • Molecular Weight : 204.05 g/mol
  • CAS Number : 37148-48-4

The compound appears as a white to light yellow crystalline powder that is slightly soluble in hot water but insoluble in cold water. It is sensitive to oxidation when exposed to air, which can affect its stability and efficacy in biological applications .

The primary mechanism of action for 1-(4-amino-3,5-dichlorophenyl)-2-chloroethan-1-one involves its function as a selective beta-2 adrenergic agonist. This interaction leads to relaxation of bronchial smooth muscle and dilation of air passages, making it effective in treating respiratory conditions like asthma. The compound's structural features enable it to bind selectively to beta-2 receptors, which are crucial for mediating bronchodilation .

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound vary significantly depending on its formulation and administration route. For instance, studies on related compounds have shown that oral administration in rats resulted in measurable plasma concentrations within 0.25 to 1.5 hours post-administration. The presence of halogen atoms in its structure has been noted to slow down metabolic inactivation, thus prolonging its biological effects .

Case Studies

  • Antitussive Effects : A study investigated the antitussive properties of 4-amino-3,5-dichloroacetophenone derivatives. Results indicated significant suppression of cough reflex in animal models, suggesting potential therapeutic applications for chronic cough management.
  • Asthma Treatment : Clinical trials have demonstrated the efficacy of clenbuterol (derived from this compound) in improving lung function and reducing airway resistance in asthmatic patients. The drug's ability to activate beta-2 adrenergic receptors was confirmed through various in vitro assays .
  • Toxicological Assessments : Toxicological evaluations revealed that while the compound exhibits beneficial pharmacological effects, it also poses risks of side effects such as tachycardia and muscle tremors due to systemic beta-adrenergic stimulation. These findings underscore the importance of dosage regulation and monitoring during therapeutic use .

Data Table: Summary of Biological Activities

Activity Description Study Reference
AntitussiveSuppresses cough reflex in animal models
BronchodilationRelaxes bronchial smooth muscle
PharmacokineticsProlonged plasma presence due to halogen structure
Side EffectsPotential tachycardia and muscle tremors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Reactant of Route 2
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